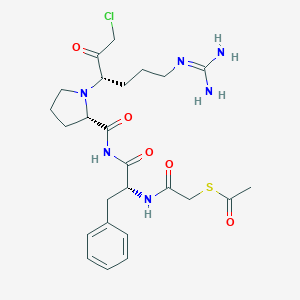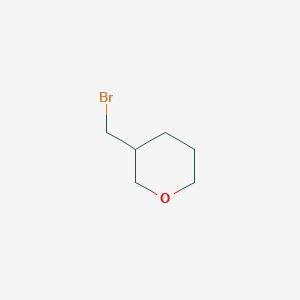
2-Nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroquinoxaline is a chemical compound with the molecular formula C8H5N3O2. It is an organic compound that has been extensively studied for its potential applications in scientific research. This chemical compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. In
Mécanisme D'action
The mechanism of action of 2-Nitroquinoxaline involves its ability to bind to the glycine site of the this compound receptor. This binding prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the activity of the this compound receptor is inhibited, which leads to a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of the this compound receptor. This inhibition leads to a decrease in neuronal excitability and synaptic transmission, which can have a range of effects depending on the specific experimental conditions. For example, in studies of LTP, this compound has been shown to block the induction of LTP, which suggests that the this compound receptor is necessary for this process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Nitroquinoxaline in lab experiments is its potency as an this compound receptor antagonist. This potency allows for the selective inhibition of this compound receptor activity, which can be useful for studying the specific roles of this receptor in various experimental contexts. Additionally, this compound has a relatively low molecular weight, which makes it easy to handle and administer in experimental settings.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is a selective this compound receptor antagonist, it can also interact with other receptors and ion channels in the brain, which can complicate the interpretation of experimental results. Additionally, the use of this compound in animal models can be challenging due to its low solubility in water and other physiological fluids.
Orientations Futures
There are several potential future directions for the study of 2-Nitroquinoxaline. One area of research could focus on the development of more selective this compound receptor antagonists that have fewer off-target effects. Additionally, the use of this compound in combination with other compounds could be explored to investigate the interactions between different signaling pathways in the brain. Finally, the potential therapeutic applications of this compound could be investigated, particularly in the context of neurological disorders that involve this compound receptor dysfunction.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of the this compound receptor in synaptic plasticity, learning, and memory processes. Its potency as an this compound receptor antagonist makes it a valuable tool for selective inhibition of this receptor in experimental settings. However, its potential for off-target effects and low solubility can complicate its use in animal models. Future research on this compound could focus on the development of more selective this compound receptor antagonists and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Nitroquinoxaline involves the reaction between o-phenylenediamine and nitric acid. The reaction takes place in the presence of concentrated sulfuric acid and produces this compound as a yellow crystalline solid. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
2-Nitroquinoxaline has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the this compound receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory processes. Additionally, this compound has been used to study the effects of this compound receptor antagonists on neuronal excitability, synaptic transmission, and long-term potentiation (LTP).
Propriétés
IUPAC Name |
2-nitroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-9-6-3-1-2-4-7(6)10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNLLHFNBENFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555752 |
Source


|
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117764-57-5 |
Source


|
| Record name | 2-Nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)




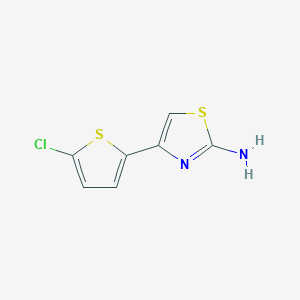
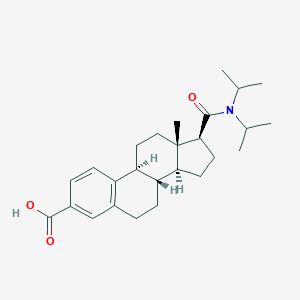



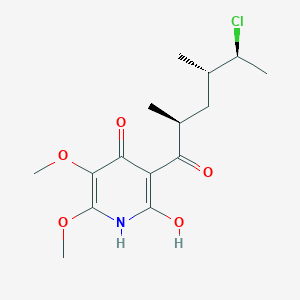
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
